molecular formula C21H27ClN4O3 B560166 K-Ras G12C-IN-2 CAS No. 1629267-75-9

K-Ras G12C-IN-2

Katalognummer B560166
CAS-Nummer: 1629267-75-9
Molekulargewicht: 418.922
InChI-Schlüssel: LTHUJAPYGTUVMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .


Synthesis Analysis

The synthesis of K-Ras G12C-IN-2 involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .


Molecular Structure Analysis

The molecular structure of K-Ras G12C-IN-2 is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the action of K-Ras G12C-IN-2 are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .

Wissenschaftliche Forschungsanwendungen

  • Covalent Inhibition of KRAS(G12C) : Covalent compounds targeting KRAS(G12C) have shown improved potency and selectivity. They are valuable for dissecting RAS biology and developing pharmacologic strategies to target KRAS(G12C) (Westover, Jänne, & Gray, 2016).

  • Small-Molecule Modulation of Ras Signaling : Small-molecule ligands have been identified that selectively target mutated K-Ras(G12C), marking a significant advancement in cancer research (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014).

  • Allosteric Control of GTP Affinity and Effector Interactions : Inhibitors targeting K-Ras(G12C) can allosterically control GTP affinity, affecting the nucleotide state of Ras and impairing binding to effectors like Raf (Ostrem, Peters, Sos, Wells, & Shokat, 2013).

  • K-Ras(G12D)-Selective Inhibitory Peptides : Discovery of selective inhibitory peptides to K-Ras(G12D), contributing to the development of targeted drugs (Sakamoto et al., 2017).

  • Drugging K-RasG12C through Covalent Inhibitors : Covalent inhibitors targeting K-RasG12C have shown promising results in disrupting Ras functions and could revolutionize the characterization of Ras as "undruggable" (Ni, Li, He, Zhang, Zhang, & Lu, 2019).

  • Identification of Novel Covalent Inhibitors of K-Ras G12C : Novel compounds targeting K-Ras G12C have been identified, demonstrating efficacy in xenograft models of non-small cell lung cancer (Satyam et al., 2016).

  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS : Development of hydrolytically stable analogues of covalent G12C KRAS inhibitors provides a foundation for future drug development (Xiong et al., 2017).

  • Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform : Discovery of chemically distinct series of K-Ras G12C-GDP specific covalent inhibitors, showing potential for treating cancers with this mutation (Arora et al., 2019).

Safety And Hazards

K-Ras G12C-IN-2 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

The future of K-Ras G12C-IN-2 looks promising. It is currently being investigated in multiple clinical trials . There is also ongoing research to understand the resistance mechanisms to KRAS G12C inhibitors and to develop new therapeutic strategies to overcome this resistance .

Eigenschaften

IUPAC Name

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUJAPYGTUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras G12C-IN-2

Citations

For This Compound
1
Citations
M Gillani, A Farhan, S Rizwan… - …, 2017 - pharmacophorejournal.com
Background: Lung cancer is known as universal and common disease and the first leading reason for the death of males and females. Worldwide death causes due to lung cancer each …
Number of citations: 2 pharmacophorejournal.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.